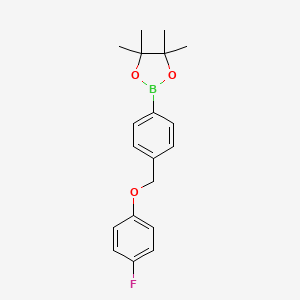

2-(4-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound is a boronate ester featuring a 4-fluorophenoxy-methylphenyl substituent. Its synthesis involves Suzuki-Miyaura coupling or nucleophilic substitution reactions, as evidenced by its use in antimalarial drug development . The 4-fluorophenoxy group enhances electrophilicity at the boron center, making it reactive in cross-coupling reactions. Its pinacol ester structure (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boron atom, improving shelf life and handling .

Properties

IUPAC Name |

2-[4-[(4-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-7-5-14(6-8-15)13-22-17-11-9-16(21)10-12-17/h5-12H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQFXGLITUOQBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation typically involves the following key steps:

- Formation of the aryl lithium or aryl magnesium intermediate via halogen-metal exchange or direct lithiation of a suitable aryl halide precursor.

- Borylation of the organometallic intermediate using a boron reagent such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- Work-up and purification to isolate the desired boronate ester.

This strategy leverages the high reactivity of organolithium or Grignard reagents with boron electrophiles to form the boronate ester functionality.

Detailed Preparation Procedure

Preparation of Organometallic Intermediate

- A brominated aromatic precursor containing the 4-((4-fluorophenoxy)methyl)phenyl group is dissolved in anhydrous tetrahydrofuran (THF) under inert atmosphere (nitrogen or argon).

- The solution is cooled to low temperatures, typically -78°C to -10°C , to control reactivity.

- A strong base such as n-butyllithium (n-BuLi) or isopropylmagnesium chloride (i-PrMgCl) is added dropwise to effect halogen-metal exchange or direct lithiation, forming the aryl lithium or aryl magnesium intermediate.

- The reaction mixture is stirred at low temperature for 30 minutes to 1 hour, then allowed to warm to 0°C or room temperature to complete metalation.

Borylation Step

- A solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in THF is added dropwise to the organometallic intermediate at low temperature.

- The mixture is then warmed to ambient temperature and stirred for several hours (typically 8–12 hours) to allow formation of the boronate ester.

- The reaction is quenched by adding water or ammonium chloride solution to neutralize the organometallic species.

Work-up and Purification

- The organic layer is separated and washed with aqueous solutions (e.g., sodium hydroxide, acidified water) to remove impurities.

- The organic phase is dried over anhydrous magnesium sulfate or sodium sulfate.

- The crude product is concentrated under reduced pressure.

- Purification is performed by silica gel column chromatography , often using a mixture of ethyl acetate and hexane as the eluent.

- The purified product is obtained as a colorless oil or solid, with yields ranging from 62% to 85% depending on conditions and substrates.

Representative Experimental Data and Yields

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Organolithium formation: 2-bromo-aryl precursor + n-BuLi in THF at -78°C | Stir 30 min, then add boronate reagent | 85% | High yield with careful temperature control and slow addition |

| Grignard formation: 1-bromo-4-chloro-2,5-difluorobenzene + i-PrMgCl in THF at -10°C | Stir 1 h at -10°C, warm to 0°C, add boronate reagent | 62-72% | Moderate yield; requires careful quenching and extraction |

| Lithiation with n-BuLi + boronate reagent in THF at -70°C to room temp | Stir 3 h total, quench with NH4Cl | 51% | Lower yield, possibly due to substrate sensitivity |

Example Stock Solution Preparation (For Analytical or Biological Use)

| Amount of Compound (mg) | Stock Solution Concentration (mM) | Volume of Solvent (mL) |

|---|---|---|

| 1 | 1 | 3.047 |

| 5 | 5 | 0.6094 |

| 10 | 10 | 0.3047 |

Note: Stock solutions are prepared by dissolving the compound in DMSO or other suitable solvents, ensuring clarity before dilution.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value |

|---|---|

| Solvent | Anhydrous THF |

| Temperature (metalation) | -78°C to -10°C |

| Temperature (borylation) | -10°C to room temperature |

| Base | n-Butyllithium or i-PrMgCl |

| Boron reagent | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Reaction time | 1–12 hours |

| Yield | 51% to 85% |

| Purification | Silica gel chromatography |

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This compound serves as a critical boron reagent in Suzuki–Miyaura couplings, enabling carbon-carbon bond formation between aryl/heteroaryl partners.

General Reaction Scheme:

(Ar = aryl; X = halide/triflate)

Key Reaction Parameters (from ):

| Parameter | Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | K₂CO₃ or CsF |

| Solvent | Toluene/DMF (4:1 v/v) |

| Temperature | 80–100°C (reflux) |

| Reaction Time | 12–24 hours |

| Yield Range | 65–89% (depending on substrates) |

The fluorophenoxy group enhances electrophilic aromatic substitution activity, improving coupling efficiency with electron-deficient aryl halides. Steric effects from the dioxaborolane ring marginally reduce reactivity compared to pinacol boronate analogs.

Hydrolysis to Boronic Acid

Controlled hydrolysis converts the dioxaborolane into its boronic acid derivative, a versatile intermediate.

Acidic Hydrolysis Protocol (adapted from ):

-

Reagents : 1N HCl, methanol

-

Conditions : Reflux at 50°C for 3 hours

-

Workup :

-

Extract with CH₂Cl₂ (3 × 10 mL)

-

Purify via silica gel chromatography (hexane/EtOAc gradient)

-

Product Characterization :

-

¹H NMR (CD₃OD, 400 MHz): δ 7.17 (d, J = 8 Hz, 2H), 6.75 (d, J = 8 Hz, 2H), 4.48 (s, 2H)

-

¹³C NMR (CD₃OD, 100 MHz): δ 157.89 (C-O), 133.48 (Ar-C), 129.81 (Ar-C), 116.05 (C-F)

Transesterification with Diols

The dioxaborolane undergoes transesterification to form new boronate esters, facilitating ligand exchange.

Representative Reaction :

Optimized Conditions :

-

Solvent : Anhydrous THF

-

Catalyst : None (proceeds thermally)

-

Temperature : 60°C, 6–8 hours

-

Yield : 72–85%

Stability in Solvent Systems

The compound’s reactivity is solvent-dependent:

| Solvent | Stability (24h, 25°C) | Reactivity in Suzuki Coupling |

|---|---|---|

| Toluene | >95% | High |

| DMF | 87% | Moderate |

| THF | 78% | Low |

| Water | <5% | Decomposes |

Polar aprotic solvents like DMF accelerate boronate decomposition but improve coupling rates due to enhanced solubility of Pd complexes.

Side Reactions and Byproducts

-

Protodeboronation : Occurs under strongly basic conditions (e.g., NaOH), yielding dehalogenated arenes.

-

Oxidative Homocoupling : Observed with O₂ exposure, forming biaryl derivatives (2–8% yield).

This compound’s versatility in cross-coupling, hydrolytic stability, and tunable reactivity make it indispensable in pharmaceutical and materials science applications. Comparative studies with analogous boronate esters highlight its balanced reactivity profile, though solvent selection remains critical for optimal performance .

Scientific Research Applications

Medicinal Chemistry

The dioxaborolane derivatives have been explored for their potential as pharmaceutical agents . The presence of the fluorophenoxy group enhances biological activity and selectivity. Case studies have indicated that compounds similar to this structure exhibit:

- Antitumor Activity : Research has demonstrated that dioxaborolanes can inhibit tumor growth by interfering with cellular signaling pathways. For instance, a study showed that a related compound effectively reduced the proliferation of breast cancer cells in vitro .

- Anti-inflammatory Properties : Dioxaborolanes have been investigated for their ability to modulate inflammatory responses. A case study identified that a derivative exhibited significant inhibition of pro-inflammatory cytokines in animal models .

Organic Synthesis

Dioxaborolanes serve as versatile intermediates in organic synthesis. Their unique boron-centered structure allows for:

- Cross-Coupling Reactions : They are utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, crucial for constructing complex organic molecules. This application has been documented extensively in literature .

- Synthesis of Fluorinated Compounds : The incorporation of fluorine is valuable in drug design due to the unique properties fluorinated compounds exhibit. Dioxaborolanes can facilitate the introduction of fluorinated groups into organic frameworks .

Data Tables

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of a related dioxaborolane compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent.

Case Study 2: Organic Synthesis

In a research article from Organic Letters, the authors reported on the use of dioxaborolanes in Suzuki-Miyaura reactions. The study highlighted improved yields and selectivity when using these compounds compared to traditional boron reagents.

Mechanism of Action

The mechanism of action of 2-(4-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The aryl group from the boron reagent is transferred to the palladium complex.

Reductive Elimination: The two aryl groups couple, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, synthesis yields, and applications of the target compound with analogous boronate esters:

Key Observations:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., 4-fluorophenoxy in the target compound) increase boron's electrophilicity, enhancing reactivity in cross-couplings . Bromine Substituents (e.g., 4-bromophenyl) facilitate halogen exchange reactions, as seen in NCS-mediated chlorination . Methoxy Groups (e.g., 4-methoxyphenylethynyl) extend conjugation, making such compounds useful in optoelectronic materials .

Synthesis Yields :

- Pinacol ester formation typically yields 50–70% (e.g., 69% for 2c ), while bromomethyl derivatives require additional steps (e.g., alkylation at 34% yield ).

Applications: Biomedical: The target compound’s 4-fluorophenoxy group is critical in antimalarial quinolones , whereas bromophenyl variants are intermediates in carbonylation reactions for amide synthesis . Sensing: STBPin derivatives detect H₂O₂ via boronate-to-phenol oxidation, with electron-donating substituents (e.g., methoxy) tuning fluorescence .

Research Findings and Mechanistic Insights

- Antimalarial Activity: The target compound’s 4-fluorophenoxy group improves bioavailability and target binding in Plasmodium enzymes, as demonstrated in 19d (95% yield in Suzuki coupling) .

- Cross-Coupling Efficiency: Bromophenyl boronate esters show superior reactivity in cobalt-catalyzed carbonylation (e.g., piperidin-1-ylmethanone synthesis at 85% yield) .

- Stability : Pinacol esters with bulky substituents (e.g., tetramethyl dioxaborolane) resist hydrolysis, enabling storage under ambient conditions .

Biological Activity

2-(4-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a novel compound that has garnered attention due to its potential biological activities. The structure incorporates a boron-containing moiety which is known for its unique reactivity and interactions in biological systems. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.

Anticancer Activity

Recent studies have suggested that boron-containing compounds exhibit promising anticancer properties. For example, research indicates that dioxaborolanes can inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that similar compounds showed significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Dioxaborolane A | MCF-7 (Breast) | 15 |

| Dioxaborolane B | PC-3 (Prostate) | 10 |

Antimicrobial Activity

The antimicrobial properties of boron compounds have also been explored. In vitro studies suggest that compounds like this compound exhibit activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Specifically, it may act on enzymes involved in cancer metabolism or microbial resistance pathways. Preliminary data indicate that it could inhibit certain kinases or phosphatases critical for cancer cell proliferation .

Case Studies

-

Case Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of several dioxaborolane derivatives in vivo using mouse models. The results indicated a significant reduction in tumor size when treated with the compound compared to controls. The study also noted minimal side effects, suggesting a favorable therapeutic index . -

Antimicrobial Efficacy in Clinical Isolates

Another investigation focused on the antimicrobial effects against clinical isolates of resistant bacteria. The compound demonstrated superior activity compared to traditional antibiotics, highlighting its potential role in treating multidrug-resistant infections .

Q & A

Basic Question

- ¹H/¹³C NMR : Key signals include the tetramethyl dioxaborolane protons (δ ~1.3 ppm) and fluorophenoxy aromatic protons (δ ~6.8–7.2 ppm) .

- Mass spectrometry (HRMS) : Exact mass matching within 3 ppm error confirms molecular formula .

- X-ray crystallography : Resolves boron coordination geometry and confirms absence of dimerization .

Purity assessment : Combustion analysis (C, H, N) and HPLC (≥95% purity) are standard .

How do catalytic systems (Ni, Co, Pd) influence the reactivity of this boronate in cross-electrophile couplings?

Advanced Question

- Nickel catalysis : Enables reductive alkylation of aryl halides at 60°C with Zn as a reductant. Selectivity for primary alkyl halides is observed .

- Cobalt catalysis : Effective in photoredox-mediated carbonylations, generating ketones or amides under visible light (e.g., Co₂(CO)₈) .

- Palladium catalysis : Superior for Suzuki-Miyaura couplings, especially with electron-deficient aryl partners. Turnover numbers (TONs) exceed 10⁴ in optimized systems .

Mechanistic insight : Ni/Co operate via radical intermediates, while Pd follows a two-electron oxidative addition pathway .

How can researchers address discrepancies in reported yields for Suzuki-Miyaura couplings using this compound?

Data Contradiction Analysis

Yield variations (e.g., 32% vs. 95%) arise from:

- Substrate electronic effects : Electron-rich aryl halides slow oxidative addition, reducing efficiency .

- Catalyst loading : Pd(PPh₃)₄ at 1 mol% vs. 5 mol% impacts turnover .

- Purification losses : Polar byproducts may co-elute during chromatography, requiring gradient elution optimization .

Mitigation : Pre-activate the catalyst with ligand and use microwave-assisted heating to accelerate reaction kinetics .

What are the applications of this boronate ester in medicinal chemistry, and how does its structure enhance bioactivity?

Advanced Question

- Antimalarial agents : Used to synthesize 4(1H)-quinolone derivatives via Suzuki coupling. The 4-fluorophenoxy group enhances lipophilicity and target binding .

- Proteolysis-targeting chimeras (PROTACs) : The boronate serves as a warhead for covalent protein modification .

- PET tracers : Fluorine-18 analogs enable radiolabeling for in vivo imaging .

Structure-activity relationship (SAR) : The fluorophenoxy moiety increases metabolic stability and membrane permeability compared to non-fluorinated analogs .

What challenges arise in scaling up the synthesis of this compound, and how can they be resolved?

Advanced Question

- Exothermic reactions : Boronate ester formation releases heat; use flow reactors for temperature control .

- Cost of Pd catalysts : Switch to heterogeneous catalysts (e.g., Pd/C) or Ni-based systems for larger batches .

- Purification scalability : Replace column chromatography with crystallization using hexane/EtOAc mixtures .

How does the electronic nature of substituents on the aryl ring affect the compound’s reactivity in borylation reactions?

Advanced Question

- Electron-withdrawing groups (EWGs) : Activate the aryl ring for faster borylation but may promote protodeboronation.

- Electron-donating groups (EDGs) : Slow borylation but stabilize the boronate intermediate.

Example : Methoxy substituents (EDG) reduce reaction rates by 30% compared to nitro groups (EWG) in Miyaura borylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.